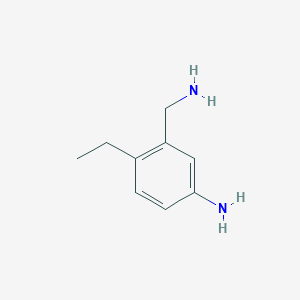
3-(Aminomethyl)-4-ethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-4-ethylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an amino group attached to a benzene ring, with an ethyl group at the para position relative to the amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4-ethylaniline can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, 3-(Nitromethyl)-4-ethylaniline, using hydrogen gas in the presence of a palladium catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure.
Another method involves the Mannich reaction, where formaldehyde, a primary or secondary amine, and a compound containing an active hydrogen atom (such as a ketone) react to form the desired product. This reaction is typically carried out in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale reduction processes using catalytic hydrogenation. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. Common catalysts include palladium on carbon (Pd/C) and Raney nickel.
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminomethyl)-4-ethylaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
3-(Aminomethyl)-4-ethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)-4-ethylaniline involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(Aminomethyl)-4-methylaniline: Similar structure but with a methyl group instead of an ethyl group.
3-(Aminomethyl)-4-propylaniline: Similar structure but with a propyl group instead of an ethyl group.
3-(Aminomethyl)-4-isopropylaniline: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness
3-(Aminomethyl)-4-ethylaniline is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s solubility, stability, and interactions with other molecules, making it distinct from its analogs.
Propiedades
Número CAS |
200281-28-3 |
|---|---|
Fórmula molecular |
C9H14N2 |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
3-(aminomethyl)-4-ethylaniline |
InChI |
InChI=1S/C9H14N2/c1-2-7-3-4-9(11)5-8(7)6-10/h3-5H,2,6,10-11H2,1H3 |
Clave InChI |
JTKLWLKATVDILB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)N)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


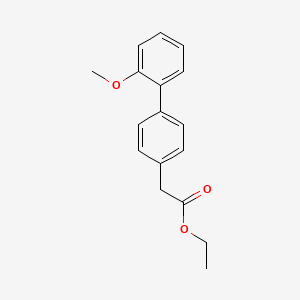
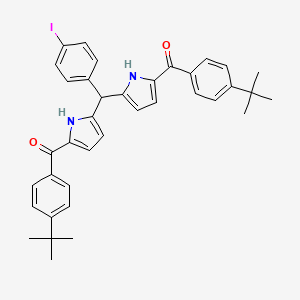
![1,4,7,10-Tetraazacyclododecane, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12568090.png)
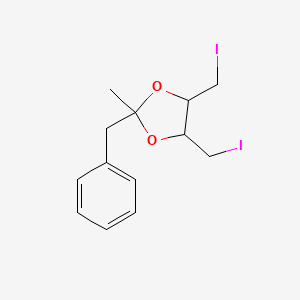
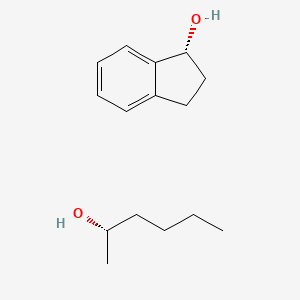
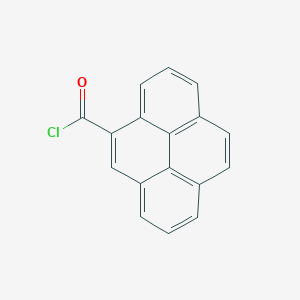
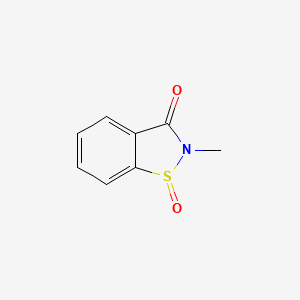
![Hexakis[tert-butyl(dimethyl)silyl]trisilirane](/img/structure/B12568109.png)
![2-[(Chloroacetyl)oxy]ethyl N-ethyl-N-(3-methylphenyl)-beta-alaninate](/img/structure/B12568124.png)
![Dipropyl-(S)-1,2,3,4-tetrahydro-pyrido[1,2-b]indazol-2-yl-amine](/img/structure/B12568144.png)
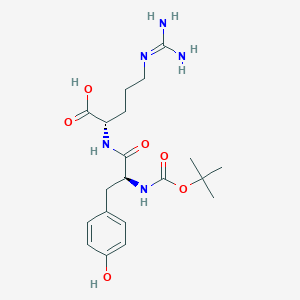
![Phosphinic amide, N-[(1R)-1-(1-naphthalenyl)propyl]-P,P-diphenyl-](/img/structure/B12568151.png)
![1,1'-Bis[(2-ethenylphenyl)methyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B12568153.png)
![{[2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy]methyl}phosphonic acid](/img/structure/B12568154.png)
